8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine
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Overview
Description
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining a tetrazole and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate, which is then nitrated to introduce the nitro group. The final step involves the formation of the tetrazole ring through a cyclization reaction with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often avoid the use of hazardous reagents such as phosphorus oxychloride and ammonia gas, instead opting for safer alternatives that reduce waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Iron and acetic acid, or zinc and ammonium chloride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazolo[5,1-c][1,4]benzoxazines.
Scientific Research Applications
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Similar Compounds
4H-tetrazolo[5,1-c][1,4]benzothiazines: Similar in structure but contain a sulfur atom instead of oxygen.
1,2,4-triazines: Share the tetrazole ring but differ in the arrangement of nitrogen atoms.
Benzoxazinones: Contain a similar benzoxazine ring but lack the tetrazole moiety
Uniqueness
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine is unique due to the combination of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other heterocyclic compounds, making it a valuable target for research and development .
Properties
CAS No. |
128615-88-3 |
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Molecular Formula |
C8H5N5O3 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C8H5N5O3/c14-13(15)5-1-2-7-6(3-5)12-8(4-16-7)9-10-11-12/h1-3H,4H2 |
InChI Key |
VWYLAJGELXPDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=NN2C3=C(O1)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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